molecular formula C6H13Cl2N3 B1612409 2-Imidazol-1-YL-1-methyl-ethylamine dihydrochloride CAS No. 1158449-43-4

2-Imidazol-1-YL-1-methyl-ethylamine dihydrochloride

Cat. No.: B1612409
CAS No.: 1158449-43-4
M. Wt: 198.09 g/mol
InChI Key: UUKURTZKYHMFBQ-UHFFFAOYSA-N
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Description

2-Imidazol-1-YL-1-methyl-ethylamine dihydrochloride is a synthetic organic compound featuring an imidazole ring substituted at the 1-position with a methyl-ethylamine chain, further stabilized as a dihydrochloride salt. This structure enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications. The imidazole moiety is critical for interactions with biological targets, such as histamine receptors or enzymes, while the dihydrochloride form improves bioavailability in aqueous systems .

Properties

IUPAC Name

1-imidazol-1-ylpropan-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-6(7)4-9-3-2-8-5-9;;/h2-3,5-6H,4,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKURTZKYHMFBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CN=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590008
Record name 1-(1H-Imidazol-1-yl)propan-2-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158449-43-4
Record name 1-(1H-Imidazol-1-yl)propan-2-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

N-Alkylation of Imidazole Derivatives

A common strategy involves the N-alkylation of imidazole or its derivatives with appropriate alkyl halides or esters under controlled conditions.

  • Example: Solvent-free N-alkylation of imidazole with tert-butyl chloroacetate to form imidazol-1-yl-acetic acid tert-butyl ester, which is then hydrolyzed and converted to the hydrochloride salt.
  • This method avoids hazardous solvents, uses powdered potassium carbonate as a base, and proceeds with high yield and purity.
  • The ester intermediate crystallizes out upon addition of water, simplifying isolation and avoiding solvent evaporation or recrystallization steps.
  • Hydrolysis is performed by heating in water, followed by treatment with hydrochloric acid to obtain the hydrochloride salt.

This environmentally friendly approach, although demonstrated for imidazol-1-yl-acetic acid hydrochloride, provides a conceptual framework applicable to the synthesis of 2-imidazol-1-yl-1-methyl-ethylamine dihydrochloride, given the similarity in imidazole N-alkylation chemistry.

Cyclization and Ring-Closure Reactions

Some preparation methods involve cyclization of amino acid derivatives followed by ring-closure reactions to form imidazole-containing intermediates.

  • For example, cyclization of iminodiacetic precursors with trifluoroacetic anhydride (TFAA) in acetic anhydride, followed by anhydride opening in dimethylformamide (DMF), yields imidazole derivatives as dihydrochloride salts.
  • These steps are typically conducted under controlled temperature and solvent conditions to maximize yield and purity.

Halogenation and Acylation Steps

Patent literature describes preparation methods involving chlorination and acylation steps to produce intermediates structurally related to 2-imidazol-1-yl-1-methyl-ethylamine derivatives.

  • Chlorination of amino acid hydrochloride derivatives using chloroacetyl chloride or oxalyl chloride in organic solvents such as DMF, acetonitrile, or ethyl acetate under controlled temperatures (15–70 °C) for 0.5–24 hours.
  • Subsequent ring-closure reactions in organic solvent systems yield benzimidazole or imidazole intermediates with high purity and yield (up to 99.29% purity and 87.7% yield reported).
  • The final intermediate is often isolated by filtration and washing steps without extensive purification.

Comparative Table of Preparation Methods

Preparation Step Method Description Solvent/Medium Temperature Range (°C) Reaction Time Yield (%) Purity (%) Notes
N-Alkylation (Solvent-free) Imidazole + tert-butyl chloroacetate + K2CO3 Solvent-free Room temp (~25) ~2–3 hours High (~84) >99 Environmentally friendly, easy isolation
Cyclization + Anhydride Opening Iminodiacetic precursor + TFAA + acetic anhydride Acetic anhydride, DMF 50–80 Several hours Moderate Not specified Two-step, requires solvent control
Chlorination + Ring Closure Amino acid HCl + chloroacetyl chloride + DMF DMF, acetonitrile, EtOAc 15–70 0.5–24 hours ~88 ~99.3 High purity, uses organic solvents

Detailed Research Findings

  • Solvent-Free N-Alkylation: The solvent-free method using powdered potassium carbonate as a base and tert-butyl chloroacetate as alkylating agent minimizes environmental hazards and simplifies product isolation by crystallization from water. The process yields imidazol-1-yl-acetic acid tert-butyl ester, which upon hydrolysis and acid treatment yields the hydrochloride salt with less than 0.5% di-acid impurity.

  • Cyclization Strategy: The formation of imidazole derivatives via cyclization of amino acid methyl esters with TFAA in acetic anhydride followed by anhydride opening in DMF is effective for generating analogs of imidazole-containing amines. This method is adaptable for producing various substituted imidazole intermediates, including dihydrochloride salts.

  • Halogenation and Acylation: Chlorination of amino acid derivatives with chloroacetyl chloride or oxalyl chloride in the presence of catalytic DMF at mild temperatures results in intermediates that can be further transformed into imidazole derivatives. The process is characterized by high yields and purities, suitable for scale-up in pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

2-Imidazol-1-YL-1-methyl-ethylamine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups such as nitro, amino, and halogen groups .

Scientific Research Applications

Pharmaceutical Development

This compound is a crucial intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its structure allows for modifications that enhance the efficacy and specificity of drug candidates.

Key Insights:

  • Neuroprotective Effects : Studies indicate that this compound can inhibit amyloid-beta peptide production, which is vital in treating neurodegenerative diseases like Alzheimer's disease. It acts by interacting with enzymes involved in amyloidogenesis .
  • Anticancer Properties : In vitro studies show that it inhibits cancer cell proliferation through apoptosis and cell cycle arrest mechanisms. Related imidazole compounds have demonstrated DNA damage induction in cancer cells, leading to increased reactive oxygen species (ROS) production .

Catalysis

2-Imidazol-1-YL-1-methyl-ethylamine dihydrochloride serves as a catalyst in organic reactions, enhancing reaction rates and improving yields. Its unique chemical properties make it valuable in chemical manufacturing processes.

Applications in Catalysis:

  • Acts as a ligand in catalytic processes, improving selectivity and efficiency in synthesizing complex organic molecules .

Biochemical Research

In biochemical research, this compound is utilized to study enzyme interactions and mechanisms, providing insights into metabolic pathways and potential therapeutic targets.

Case Studies:

  • Research demonstrates its effectiveness as a reagent in chromatographic techniques for separating complex mixtures, essential for quality control in various industries .

Material Science

The compound is also explored for its potential in developing advanced materials, including polymers and coatings. Its unique properties allow for the formation of stable complexes with metal ions, which can be leveraged in material applications.

Diagnostic Applications

Emerging research indicates that 2-Imidazol-1-YL-1-methyl-ethylamine dihydrochloride may be used in diagnostic assays to detect specific biomolecules, aiding early disease diagnosis .

The following table summarizes the biological activities of 2-Imidazol-1-YL-1-methyl-ethylamine dihydrochloride compared to similar compounds:

Activity Type2-Imidazol-1-YL-1-methyl-ethylamine DihydrochlorideSimilar Compounds (e.g., 2-Methyl-imidazol-1-yl-ethylamine)
AntibacterialEffective against Staphylococcus aureus and E. coliVaries; some show lower efficacy
AnticancerInduces apoptosis in cancer cell linesSimilar compounds also exhibit anticancer properties
NeuroprotectiveInhibits amyloid-beta productionOther imidazole derivatives show varying neuroprotective effects
AntimicrobialSignificant activity against various strainsGenerally effective but varies by specific structure

Structure-Activity Relationship (SAR) Studies

SAR studies have highlighted the importance of specific functional groups in enhancing the biological activity of imidazole derivatives. By synthesizing numerous analogues, researchers have gained insights into optimizing drug design for improved efficacy and stability .

In Vivo Pharmacokinetics

In vivo studies indicate favorable pharmacokinetic profiles for certain analogues derived from this compound. The following table illustrates the pharmacokinetic data:

CompoundIC50 (μM)Plasma Stability t1/2 (h)
440.6>24
460.48.7
481.4>24

These findings suggest that modifications to the imidazole ring can significantly impact both potency and stability, making them promising candidates for therapeutic development.

Mechanism of Action

The mechanism of action of 2-Imidazol-1-YL-1-methyl-ethylamine dihydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a ligand for enzymes and receptors, modulating their activity. The imidazole ring is known to participate in hydrogen bonding and coordination with metal ions, which can influence the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared to structurally related imidazole derivatives (Table 1), focusing on substituent positions, molecular weight, and functional groups.

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents
2-Imidazol-1-YL-1-methyl-ethylamine dihydrochloride Not explicitly provided C₆H₁₃Cl₂N₃* ~234.1† 1-methyl-ethylamine, dihydrochloride
2-Imidazol-1-YL-1-phenyl-ethylamine dihydrochloride 24169-73-1 C₁₁H₁₅Cl₂N₃ 260.16 Phenyl group at ethylamine chain
2-(4-Imidazolyl)ethylamine dihydrochloride (Histamine dihydrochloride) Not provided C₅H₁₁Cl₂N₃ 184.07 Imidazole at 4-position
2-(2-Methyl-1H-imidazol-1-yl)ethanamine dihydrochloride 858513-10-7 C₆H₁₃Cl₂N₃ 234.10 Methyl on imidazole ring

*Inferred from structural similarity to and .
†Estimated based on molecular formula.

Key Observations:
  • Imidazole Position : Histamine dihydrochloride (2-(4-imidazolyl)ethylamine) differs in the imidazole ring substitution (4-position vs. 1-position), which significantly impacts biological activity, as histamine receptors are sensitive to positional isomerism .
  • Methyl Group Placement : The methyl group on the imidazole ring (CAS 858513-10-7) introduces steric hindrance, possibly reducing enzymatic degradation compared to the target compound’s methyl-ethylamine chain .

Solubility and Stability :

  • The dihydrochloride form of the target compound and its analogues enhances water solubility, critical for in vitro assays and drug formulations. For example, histamine dihydrochloride is prepared in aqueous solutions for analytical standards, reflecting high solubility .
  • Azoamidine dihydrochlorides (e.g., 2,2’-azobis compounds in ) share similar salt-based stability but serve as polymerization initiators rather than bioactive agents, highlighting functional versatility among dihydrochloride salts.

Biological Activity

2-Imidazol-1-YL-1-methyl-ethylamine dihydrochloride, an imidazole derivative, has garnered attention due to its diverse biological activities. This compound is characterized by its unique substitution pattern, which enhances its interaction with various biological targets. The following sections detail its mechanisms of action, biological activities, and relevant case studies.

Target Interactions

Imidazole derivatives like 2-Imidazol-1-YL-1-methyl-ethylamine dihydrochloride interact with a wide range of biological targets, including enzymes and receptors. Its structure allows it to form stable complexes with metal ions and participate in various chemical reactions, contributing to its biological efficacy.

Biochemical Pathways

The compound exhibits multiple biological activities, including:

  • Antibacterial
  • Antimycobacterial
  • Anti-inflammatory
  • Antitumor
  • Antidiabetic
  • Antiviral
  • Antioxidant

These activities suggest that it can influence several biochemical pathways at the molecular and cellular levels.

Antimicrobial Activity

Research indicates that imidazole derivatives possess significant antimicrobial properties. For example, studies have shown that 2-Imidazol-1-YL-1-methyl-ethylamine dihydrochloride demonstrates effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable study indicated that related imidazole compounds could induce DNA damage in cancer cells, leading to increased reactive oxygen species (ROS) production .

Neuroprotective Effects

2-Imidazol-1-YL-1-methyl-ethylamine dihydrochloride has been explored for its neuroprotective properties. It has been implicated in the inhibition of amyloid-beta peptide production, which is crucial in the context of neurodegenerative diseases such as Alzheimer's disease. This action is mediated through its interaction with specific enzymes involved in amyloidogenesis .

Structure-Activity Relationship (SAR) Studies

A comprehensive SAR study highlighted the importance of specific functional groups in enhancing the biological activity of imidazole derivatives. The study synthesized numerous analogues and assessed their potency against target enzymes, revealing critical insights into optimizing drug design for improved efficacy and stability .

In Vivo Pharmacokinetics

In vivo studies have demonstrated favorable pharmacokinetic profiles for certain analogues of 2-Imidazol-1-YL-1-methyl-ethylamine dihydrochloride. For instance, compounds derived from this structure exhibited prolonged half-lives in plasma, indicating potential for therapeutic applications .

CompoundIC50 (μM)Plasma Stability t1/2 (h)
440.6>24
460.48.7
481.4>24

Q & A

Q. What safety protocols are recommended for handling 2-Imidazol-1-YL-1-methyl-ethylamine dihydrochloride in laboratory settings?

  • Methodological Answer: Follow standardized safety measures for imidazole derivatives, including:
  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of aerosols or dust .
  • First Aid: For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes and seek medical attention .
  • Storage: Keep in sealed containers away from heat and moisture, in a cool, dry environment .

Q. How can researchers optimize the synthesis of 2-Imidazol-1-YL-1-methyl-ethylamine dihydrochloride?

  • Methodological Answer: Synthesis optimization for imidazole derivatives often involves:
  • Solvent Selection: Dichloromethane is effective for reactions involving chloroacetyl intermediates due to its polarity and inertness .
  • Base Choice: Use diisopropylethylamine (DIPEA) to neutralize HCl byproducts and improve reaction yields .
  • Temperature Control: Maintain mild conditions (0–25°C) to prevent side reactions like ring-opening or decomposition.

Q. What spectroscopic and crystallographic methods are employed to characterize this compound?

  • Methodological Answer:
  • X-ray Crystallography: Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying stereochemistry and salt formation (e.g., dihydrochloride) .
  • NMR Spectroscopy: Analyze 1H^1H- and 13C^{13}C-NMR to confirm the imidazole ring protons (δ 7.0–8.5 ppm) and methyl/ethylamine side chains .
  • Mass Spectrometry: Employ high-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How do structural modifications at the imidazole ring influence the compound’s biological activity?

  • Methodological Answer:
  • Comparative SAR Studies: Substitute the 1-methyl group with bulkier alkyl chains (e.g., benzyl) to assess changes in receptor binding affinity .
  • Positional Isomerism: Compare activity of 1-YL derivatives (e.g., 2-imidazol-1-YL vs. 4-imidazol-1-YL) to identify optimal pharmacophore orientation .
  • Salt Form Impact: Test dihydrochloride vs. hydroiodide salts to evaluate solubility and bioavailability differences .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodological Answer:
  • Standardized Assays: Replicate experiments using uniform cell lines (e.g., HEK293 for receptor studies) and controlled buffer conditions (pH 7.4, 37°C) .
  • Dose-Response Analysis: Perform IC50_{50}/EC50_{50} curves to account for potency variability due to concentration-dependent effects .
  • Meta-Analysis: Apply statistical tools (e.g., mixed-effect regression) to reconcile discrepancies in published data .

Q. How is this compound used in epigenetic modulation studies, as seen with similar dihydrochloride agents?

  • Methodological Answer:
  • LSD1 Inhibition: Analogous to bomedemstat dihydrochloride, this compound may inhibit lysine-specific demethylases (KDM1A/LSD1), increasing H3K4/H3K9 methylation to alter gene expression .
  • Chromatin Profiling: Combine with ChIP-seq or CUT&Tag to map histone modification changes post-treatment .
  • Apoptosis Assays: Use flow cytometry (Annexin V/PI staining) to quantify cell death in cancer models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Imidazol-1-YL-1-methyl-ethylamine dihydrochloride
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2-Imidazol-1-YL-1-methyl-ethylamine dihydrochloride

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